(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine
Brand Name: Vulcanchem
CAS No.: 84163-52-0
VCID: VC21141593
InChI: InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16+
SMILES: CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O
Molecular Formula: C16H19FN2O4
Molecular Weight: 322.33 g/mol

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine

CAS No.: 84163-52-0

Cat. No.: VC21141593

Molecular Formula: C16H19FN2O4

Molecular Weight: 322.33 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine - 84163-52-0

Specification

CAS No. 84163-52-0
Molecular Formula C16H19FN2O4
Molecular Weight 322.33 g/mol
IUPAC Name [(E)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate
Standard InChI InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16+
Standard InChI Key IPBANGZKRRRVCZ-PEZBUJJGSA-N
Isomeric SMILES CC(=O)N1CCC(CC1)/C(=C/2\C=C(C=CC2=O)F)/NOC(=O)C
SMILES CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O
Canonical SMILES CC(=O)N1CCC(CC1)C(=C2C=C(C=CC2=O)F)NOC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator